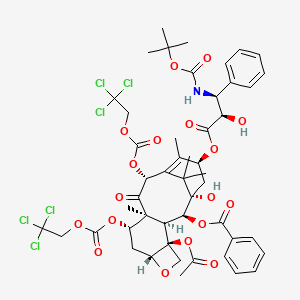

7,10-o-Ditroc docetaxel

描述

Overview of Docetaxel (B913) and its Therapeutic Significance

Docetaxel is a clinically vital antineoplastic agent belonging to the taxane (B156437) class of drugs. drugbank.combccancer.bc.canih.gov It is a semi-synthetic analogue of paclitaxel (B517696), derived from the European yew tree (Taxus baccata). lgcstandards.com Therapeutically, docetaxel is a potent chemotherapy medication employed in the treatment of a broad spectrum of cancers, including breast cancer, non-small-cell lung cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer. drugbank.comnih.govopenaccessjournals.com

The primary mechanism of action of docetaxel involves its interaction with the microtubule network within cells. bccancer.bc.caopenaccessjournals.com It promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their disassembly. drugbank.combccancer.bc.ca This hyper-stabilization of the microtubule structure disrupts the normal dynamic processes of the cell cycle, particularly during mitosis, leading to cell cycle arrest and ultimately, apoptotic cell death. drugbank.com Notably, docetaxel exhibits a higher binding affinity for microtubules than paclitaxel, which may contribute to its potent cytotoxic effects. openaccessjournals.com

The therapeutic efficacy of docetaxel is well-established, and it is often used as a single agent or in combination with other chemotherapy drugs. nih.govopenaccessjournals.comnih.gov For instance, it is a standard treatment for castration-resistant prostate cancer and a key component in adjuvant therapy for operable, node-positive breast cancer. nih.gov

Strategic Positioning of 7,10-o-Ditroc Docetaxel as a Key Synthetic Intermediate

The synthesis of a complex molecule like docetaxel from its precursor, 10-deacetylbaccatin III (10-DAB), requires a multi-step process involving the protection and deprotection of various reactive hydroxyl groups. The hydroxyl groups at the C7 and C10 positions of the baccatin (B15129273) III core are particularly reactive. To selectively attach the C13 side chain, these positions must be temporarily blocked. This is where this compound plays a crucial role.

This compound is an intermediate in which the hydroxyl groups at the C7 and C10 positions are protected by 2,2,2-trichloroethoxycarbonyl (Troc) groups. The selection of the Troc group is a strategic one due to its chemical stability and the specific conditions required for its removal. The Troc group is resistant to acidic and basic conditions that are often employed to remove other common protecting groups, such as tert-butoxycarbonyl (Boc) or various silyl (B83357) ethers. This property is known as orthogonality, and it is highly desirable in complex organic syntheses as it allows for selective deprotection of different functional groups at various stages of the synthesis.

The deprotection of the Troc groups is typically achieved under reductive conditions, most commonly using zinc dust in the presence of acetic acid. This specific requirement for removal ensures that the Troc groups at C7 and C10 remain intact during other synthetic manipulations, such as the attachment of the side chain to the C13 hydroxyl group. The use of 7,10-ditroc-10-DAB as the starting point for the side chain coupling reaction has become a common and effective strategy in the synthesis of not only docetaxel but also other taxanes like cabazitaxel.

The strategic importance of this compound can be summarized as follows:

Facilitates Selective C13 Side Chain Attachment: By protecting the reactive C7 and C10 hydroxyl groups, the C13 hydroxyl group is left available for the crucial esterification reaction with the protected side chain.

Provides Orthogonal Protection: The Troc group's unique deprotection conditions allow for a more controlled and efficient synthetic route.

Historical Context of Docetaxel Synthesis and Intermediate Development

The journey to an efficient synthesis of docetaxel is rooted in the history of its more famous predecessor, paclitaxel. The initial isolation of paclitaxel from the bark of the Pacific yew (Taxus brevifolia) in the 1960s and the elucidation of its structure in 1971 sparked immense interest in its potent anti-cancer activity. nih.gov However, the low natural abundance of paclitaxel created a significant supply problem.

This challenge spurred chemists to explore semi-synthetic routes, utilizing more abundant taxane precursors. A major breakthrough came with the isolation of 10-deacetylbaccatin III (10-DAB) in larger quantities from the needles of the European yew (Taxus baccata). lgcstandards.com This provided a viable starting material for the semi-synthesis of paclitaxel and other taxanes.

In the early 1980s, a team led by Pierre Potier at the Institut de Chimie des Substances Naturelles (ICSN) in France was investigating methods to synthesize paclitaxel from 10-DAB. lgcstandards.com During this research, they discovered a new, highly active analogue which they named docetaxel. lgcstandards.com

The development of efficient semi-synthetic methods for docetaxel hinged on the effective use of protecting groups. Early synthetic strategies for taxanes explored a variety of protecting groups for the hydroxyl functions, including silyl ethers (such as triethylsilyl, TES) and carbamates. The challenge lay in finding a protecting group that was stable enough to withstand the reaction conditions for side-chain coupling but could be removed without affecting other sensitive parts of the molecule.

The introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) group as a protecting group for alcohols offered a valuable solution. While the exact timeline for its first application in docetaxel synthesis is not pinpointed in a single source, patents and research articles from the 1990s and early 2000s increasingly describe synthetic routes employing 7,10-di-Troc-10-deacetylbaccatin III as a key intermediate. This indicates a growing recognition within the synthetic chemistry community of the strategic advantages offered by the Troc protecting group in the context of taxane synthesis. The robustness and orthogonality of the Troc group led to its establishment as a reliable choice for protecting the C7 and C10 hydroxyl groups, paving the way for more efficient and scalable manufacturing processes for docetaxel.

Detailed Research Findings

The efficiency of using this compound as an intermediate is supported by data from various synthetic studies. The following tables provide an overview of representative yields reported in the literature for key steps in the synthesis of docetaxel and its analogues via this intermediate.

Table 1: Reported Yields for the Synthesis of Docetaxel Analogues via 7,10-ditroc-10-DAB

| Step | Reagents and Conditions | Yield (%) | Reference |

| Coupling of side chain with 7,10-ditroc-10-DAB to form protected intermediates (e.g., 13a-j) | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP) | 85-95 | mdpi.com |

| Deprotection of acetonide group from intermediates (e.g., 13a-j) to form intermediates (e.g., 5a-j) | 98% formic acid | 57-85 | mdpi.com |

| Deprotection of 7,10-ditroc groups from intermediates (e.g., 5a-j) to form final docetaxel analogues (e.g., 3a-j) | Zinc (Zn) in acetic acid (HOAc) | 53-80 | mdpi.com |

| Protecting Group Strategy | Overall Yield (%) | Purity (%) | Reference |

| Use of 1,1-dichloroacetone (B129577) for phenylisoserine (B1258129) and tribromoacetyl chloride for 10-DAB III | up to 60 | 99.4 | researchgate.net |

属性

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCVMFMWHTVJTQ-CCONUVRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55Cl6NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1158.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 7,10 O Ditroc Docetaxel

Precursor Chemistry and Derivatization Routes to 7,10-o-Ditroc Docetaxel (B913)

The primary precursor for the synthesis of 7,10-o-Ditroc docetaxel is 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species). lktlabs.combenthamdirect.comrsc.org The synthesis involves the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is typically achieved by reacting 10-DAB with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base, such as pyridine (B92270). total-synthesis.comlookchem.com This reaction yields 7,10-di-Troc-10-deacetylbaccatin III (7,10-di-Troc-10-DAB). lktlabs.comresearchgate.net

Once the C7 and C10 hydroxyl groups are protected, the next critical step is the esterification of the C13 hydroxyl group of 7,10-di-Troc-10-DAB with a protected side chain. The side chain is typically a derivative of (2R,3S)-3-phenylisoserine. nih.govgoogle.comgoogle.com For instance, (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine, often protected at the 2'-hydroxyl group, is coupled with the baccatin (B15129273) III core. quickcompany.inmdpi.com This esterification reaction is a pivotal step in constructing the complete docetaxel framework.

Reaction Mechanisms Governing the Formation of the 7,10-o-Ditroc Moiety

The formation of the 7,10-o-Ditroc moiety involves the protection of the hydroxyl groups at the C7 and C10 positions of 10-deacetylbaccatin III using the 2,2,2-trichloroethoxycarbonyl (Troc) group. total-synthesis.comacs.org The Troc group is introduced by reacting the alcohol functional groups with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base, such as pyridine or triethylamine. total-synthesis.comacs.orghighfine.com

The reaction mechanism proceeds as follows:

The basic catalyst, typically pyridine, deprotonates the hydroxyl group on the baccatin III core, forming an alkoxide.

This nucleophilic alkoxide then attacks the electrophilic carbonyl carbon of Troc-Cl.

The chloride ion is displaced, resulting in the formation of a carbonate ester and pyridinium (B92312) chloride.

This process is repeated for both the C7 and C10 hydroxyl groups, leading to the formation of the 7,10-di-Troc-10-deacetylbaccatin III intermediate. lktlabs.com The Troc group is favored as a protecting group due to its stability under various reaction conditions and its selective removal under reductive conditions. total-synthesis.comacs.orgchem-station.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Efforts to optimize the synthesis of this compound have focused on improving reaction yields and the purity of the final product. One key area of optimization is the coupling reaction between the protected baccatin III core and the phenylisoserine (B1258129) side chain. The choice of coupling agents and reaction conditions significantly impacts the efficiency of this esterification. Agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. quickcompany.inmdpi.com

Furthermore, purification techniques are critical for isolating the desired product from reaction byproducts and unreacted starting materials. Column chromatography is a standard method used to purify the protected docetaxel intermediate. quickcompany.in Research has also explored alternative synthetic routes and protecting group strategies to streamline the process and minimize the formation of impurities. For example, using different protecting groups on the side chain can influence the ease of purification and subsequent deprotection steps.

Stereochemical Control and Selectivity in the Synthesis of this compound

Maintaining the correct stereochemistry throughout the synthesis of this compound is paramount, as the biological activity of docetaxel is highly dependent on its specific three-dimensional structure. The two critical stereocenters are at the C2' and C3' positions of the side chain, which must have the (2'R, 3'S) configuration. nih.govresearchgate.net

To achieve this, the synthesis often employs enantiopure precursors for the side chain. rsc.orgresearchgate.net Asymmetric synthesis or resolution of racemic mixtures are common strategies to obtain the desired stereoisomer of the phenylisoserine derivative. nih.gov For instance, the use of chiral auxiliaries or enzyme-catalyzed resolutions can provide the enantiopure (3R,4S)-β-lactams that serve as precursors to the docetaxel side chain. nih.gov

The coupling reaction itself can also be diastereoselective. It has been proposed that chelation between the C13 lithium alkoxide of the baccatin III derivative and the carbonyl group of the β-lactam side chain precursor is important for achieving high diastereoselectivity. nih.gov The choice of base, such as using LiHMDS versus NaHMDS, can influence the degree of chelation and thus the stereochemical outcome of the esterification. nih.gov

Post-Synthesis Modifications and Conversion to Active Docetaxel

The final stage in the semi-synthesis of docetaxel involves the deprotection of the this compound intermediate to yield the active drug. The Troc protecting groups are typically removed under reductive conditions. total-synthesis.comchem-station.comtotal-synthesis.com A common method for this deprotection is the use of zinc powder in the presence of acetic acid or ammonium (B1175870) chloride. mdpi.comhighfine.comgoogleapis.com

The mechanism of Troc group removal is a reductive elimination. Zinc acts as a single-electron reductant, leading to the fragmentation of the trichloroethoxycarbonyl group into a free carbamate, which then readily decarboxylates to release the free hydroxyl group. total-synthesis.com This method is advantageous because it is generally orthogonal to other common protecting groups like Boc, which is acid-labile, and silyl (B83357) ethers, which are removed with fluoride. total-synthesis.com

Following the removal of the Troc groups, any protecting groups on the side chain, such as at the 2'-hydroxyl position, are also cleaved. For example, a triethylsilyl (TES) group can be removed with an acid like hydrofluoric acid. nih.gov Once all protecting groups are removed, the resulting molecule is docetaxel. google.comgoogle.com The crude docetaxel is then purified, often through crystallization, to obtain the final active pharmaceutical ingredient of high purity. google.com

Advanced Analytical Characterization and Purity Profiling of 7,10 O Ditroc Docetaxel

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 7,10-o-Ditroc docetaxel (B913). A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the presence of the docetaxel core, the side chain, and the two Troc protecting groups. Specific proton signals corresponding to the Troc groups (typically sharp singlets for the CH₂ protons adjacent to the trichloromethyl group) are key indicators of successful protection. 2D NMR techniques, such as COSY and HSQC, are employed to assign all proton and carbon signals, confirming the precise locations of the Troc groups at the C-7 and C-10 positions.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the molecular formula C₄₉H₅₅Cl₆NO₁₈. researchgate.netresearchgate.netku.dk Fragmentation patterns observed in tandem MS (MS/MS) experiments help to further confirm the structure by showing characteristic losses of the Troc groups, the tert-butoxycarbonyl (Boc) group, and the side chain. researchgate.netwikipedia.org The fragmentation of the core baccatin (B15129273) III structure is also analyzed to ensure its integrity. researchgate.net

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of 7,10-o-Ditroc docetaxel would be expected to show strong absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching from the ester, ketone, and carbonate groups, and C-Cl stretching from the trichloromethyl moieties of the Troc groups.

| Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula | C₄₉H₅₅Cl₆NO₁₈ researchgate.netresearchgate.net |

| Molecular Weight | 1158.67 g/mol ku.dknih.gov | |

| Monoisotopic Mass | 1155.155 Da researchgate.net | |

| ¹H NMR | Key Signals | Signals for docetaxel core, side chain, and two distinct sets of signals for the Troc protecting groups. |

| ¹³C NMR | Key Signals | Carbonyl carbons, aromatic carbons, carbons of the taxane (B156437) core, and signals corresponding to the Troc groups. |

| Infrared (IR) | Characteristic Bands | ~3500 cm⁻¹ (O-H), ~1750-1700 cm⁻¹ (C=O stretch), ~800-600 cm⁻¹ (C-Cl stretch). |

Chromatographic Methods for Purity Assessment and Impurity Detection

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation products.

A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for routine purity analysis. nih.gov The method must be capable of separating this compound from its starting materials, reaction byproducts (e.g., mono-Troc protected species), and potential degradation products.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 column is commonly used for taxane analysis. researchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or a buffered aqueous solution, which allows for the effective separation of compounds with a wide range of polarities. researchgate.netresearchgate.net UV detection is typically performed at around 230 nm, where the benzoyl and phenyl groups of the docetaxel structure exhibit strong absorbance. researchgate.netresearchgate.net

The developed method must be validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. researchgate.netecancer.org The limit of detection (LOD) and limit of quantification (LOQ) for known impurities are also established to ensure the method's sensitivity. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Detector | UV at 230 nm researchgate.netresearchgate.net |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC), often coupled with headspace sampling, is the preferred method for the analysis of residual solvents and volatile byproducts from the synthesis and purification processes. researchgate.netresearchgate.net The synthesis of this compound may involve solvents such as ethyl acetate (B1210297), dichloromethane (B109758), pyridine (B92270), and acetone (B3395972). researchgate.netresearchgate.net Since these solvents can be toxic, their levels must be controlled and monitored to comply with regulatory limits set by guidelines such as ICH Q3C. shimadzu.com A headspace GC method with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-WAX) is developed and validated for the quantification of these residual volatile compounds. researchgate.netresearchgate.net

The docetaxel molecule contains multiple chiral centers, and its synthesis can potentially lead to the formation of stereoisomers, such as epimers at the C-7 or C-2' positions. researchgate.netnih.gov These stereoisomeric impurities (e.g., 7-epi-docetaxel) can have different pharmacological profiles and must be controlled. nih.gov Chiral HPLC is employed to separate and quantify these stereoisomers. This is typically achieved using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.gov The development of a chiral separation method involves screening different CSPs and mobile phases (both normal and reversed-phase) to achieve baseline resolution of the desired compound from its stereoisomers. nih.govchiralpedia.comcsfarmacie.cz

Mass Spectrometry-Based Approaches for Impurity Identification and Quantification

While HPLC-UV is excellent for purity assessment, it does not provide structural information about unknown impurities. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and structural elucidation of impurities. researchgate.net

During method development, an LC-MS system is used to obtain the mass-to-charge ratio (m/z) of each impurity peak detected by HPLC. This information, especially when obtained from a high-resolution mass spectrometer, can be used to propose a molecular formula for the impurity. Further structural information is obtained using tandem mass spectrometry (MS/MS), where the impurity ion is fragmented, and the resulting fragmentation pattern is analyzed. researchgate.net By comparing the fragmentation of an impurity to that of the parent this compound molecule, the site of modification can often be deduced. This approach is critical for identifying process-related impurities, such as incompletely protected intermediates, over-protected byproducts, or isomers. nih.gov

| Potential Impurity | Molecular Formula | Expected [M+H]⁺ | MS/MS Application |

|---|---|---|---|

| 7-o-Troc docetaxel | C₄₆H₅₄Cl₃NO₁₆ | 966.26 | Confirm loss of one Troc group. |

| 10-o-Troc docetaxel | C₄₆H₅₄Cl₃NO₁₆ | 966.26 | Confirm loss of one Troc group. |

| 7,10-o-Ditroc-7-epi-docetaxel | C₄₉H₅₅Cl₆NO₁₈ | 1156.16 | Compare fragmentation pattern to parent compound to identify isomeric differences. researchgate.net |

| Starting Material (10-Deacetylbaccatin III) | C₂₉H₃₆O₁₀ | 545.23 | Confirm identity by matching mass and fragmentation. |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. improvedpharma.com For this compound, TGA is valuable for assessing its thermal stability and determining the presence of residual solvents or bound water (hydrates). ku.dkresearchgate.netresearchgate.net

The analysis involves heating a small amount of the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. improvedpharma.com A weight loss step at temperatures below ~120°C typically indicates the loss of volatile components like water or residual solvents. improvedpharma.com The onset of significant weight loss at higher temperatures indicates the point of thermal decomposition of the compound. This information is critical for determining appropriate drying conditions and establishing the compound's stability during storage and handling. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Docetaxel |

| 10-Deacetylbaccatin III |

| 7-o-Troc docetaxel |

| 10-o-Troc docetaxel |

| 7,10-o-Ditroc-7-epi-docetaxel |

| 7-epi-docetaxel |

| 2'-epi-docetaxel |

| Acetonitrile |

| Water |

| Ethyl Acetate |

| Dichloromethane |

| Pyridine |

| Acetone |

| Heptane |

| Methanol (B129727) |

| Tetrahydrofuran |

| 2-Propanol |

| Toluene (B28343) |

Investigational Studies on Impurities and Degradants Associated with 7,10 O Ditroc Docetaxel

Identification of Process-Related Impurities Originating from 7,10-o-Ditroc Docetaxel (B913) Synthesis

The synthesis of 7,10-o-Ditroc docetaxel, a key intermediate in the semi-synthesis of docetaxel, is a multi-step process that can introduce various process-related impurities. These impurities can arise from starting materials, reagents, or side reactions occurring during the synthesis. The structural similarity of these impurities to the main compound poses a significant challenge for their removal and can impact the quality and yield of the final docetaxel product.

A crucial step in docetaxel synthesis is the esterification of 7,10-O-diTroc-10-deacetylbaccatin III with a protected side chain. researchgate.net Incomplete reactions or side reactions during this esterification process are a primary source of impurities. One such impurity is the unreacted starting material, 7,10,13-Tri-O-trichloroethoxycarbonyl-10-deacetyl Baccatin (B15129273) III. pharmaffiliates.com Another potential impurity is (2'R,3'S)-7,10-di-Troc-docetaxel, a diastereomer of the desired product. pharmaffiliates.com

Furthermore, the reagents used in the synthesis can also lead to the formation of impurities. For instance, the use of different protecting groups and coupling agents can result in a variety of related substances. Some of the identified process-related impurities associated with docetaxel synthesis, which could potentially originate from or be related to the this compound stage, are listed in the table below.

Table 1: Process-Related Impurities in Docetaxel Synthesis

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| (2'R,3'S)-7,10-di-Troc-docetaxel | 151636-78-1 | C49H55Cl6NO18 | 1158.67 |

| 7,10,13-Tri-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III | 110258-92-9 | C38H39Cl9O16 | 1070.78 |

| Paclitaxel (B517696) | 33069-62-4 | C47H51NO14 | 853.9 |

This table is interactive. Click on the headers to sort the data.

Characterization of Degradation Products under Varied Storage Conditions

This compound, like many complex organic molecules, is susceptible to degradation under various storage conditions, including exposure to different pH levels, light, and temperature. Understanding the degradation pathways is crucial for establishing appropriate storage and handling protocols to maintain the purity and stability of this key intermediate.

Studies on the degradation of docetaxel and its precursors have shown that the molecule is particularly sensitive to basic conditions. nih.gov Base-catalyzed degradation can lead to the formation of several products. nih.gov One of the most significant degradation pathways involves the epimerization at the C-7 position, leading to the formation of 7-epi-docetaxel. researchgate.netresearchgate.net This epimer is thermodynamically more stable and its formation is a persistent issue. researchgate.net

Other degradation products that have been identified under forced degradation conditions of docetaxel, which could also be relevant to its protected intermediates, include 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, and 7-epi-10-oxo-10-deacetyl baccatin III. researchgate.netnih.gov In acidic conditions, the degradation is generally more limited, with the primary degradant being 7-epi-docetaxel. researchgate.net

The table below summarizes some of the key degradation products observed in studies of docetaxel and related compounds.

Table 2: Characterized Degradation Products

| Degradation Product | Condition of Formation |

|---|---|

| 7-epi-Docetaxel | Acidic and Basic Conditions |

| 10-Deacetyl baccatin III | Basic Conditions |

| 7-epi-10-deacetyl baccatin III | Basic Conditions |

| 7-epi-10-oxo-10-deacetyl baccatin III | Basic Conditions |

This table is interactive. You can filter the data by condition of formation.

Development of Analytical Strategies for Routine Quality Control of this compound Purity

The presence of impurities and degradants in this compound necessitates the development of robust analytical methods for routine quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of docetaxel and its related compounds. nih.gov

Stability-indicating HPLC methods are essential for separating the main compound from its potential impurities and degradation products. nih.gov These methods typically employ a C18 column and a gradient elution program with a mobile phase consisting of a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The detector is usually set at a wavelength of 230 nm for optimal detection of docetaxel and its related substances. nih.gov

For the accurate identification and characterization of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy are invaluable. nih.gov These techniques provide detailed structural information, enabling the unambiguous identification of process-related impurities and degradation products. nih.gov The development and validation of these analytical methods are performed in accordance with regulatory guidelines to ensure the quality and consistency of the this compound intermediate. synzeal.com

Implications of Impurity Profiles on Downstream Docetaxel Synthesis and Purification

The impurity profile of this compound has significant implications for the subsequent steps in the synthesis and purification of the final docetaxel active pharmaceutical ingredient (API). The presence of impurities can lead to lower yields of docetaxel and complicate the purification process.

Impurities that are structurally similar to docetaxel, such as diastereomers or epimers, are often difficult to remove by conventional purification techniques like crystallization or chromatography. Their presence can affect the final purity of the docetaxel API and may require additional, often costly and time-consuming, purification steps.

Role of 7,10 O Ditroc Docetaxel in Industrial Scale Docetaxel Manufacturing

Process Chemistry Considerations for Large-Scale Production

The industrial synthesis of docetaxel (B913) via the 7,10-o-Ditroc intermediate involves a carefully orchestrated sequence of reactions designed for scalability, efficiency, and purity. The process begins with 10-deacetylbaccatin III, which is extracted from the needles of yew trees (genus Taxus). thieme-connect.com

The key steps involving the 7,10-o-Ditroc intermediate are:

Protection of 10-DAB: The hydroxyl groups at the C-7 and C-10 positions of 10-DAB are selectively protected using 2,2,2-trichloroethyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), in a suitable solvent like acetone (B3395972). quickcompany.in The product of this step is 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III (also known as 7,10-diTroc-10-DAB), the precursor to the title intermediate. googleapis.comresearchgate.net The choice of the Troc group is strategic; it is stable under the conditions required for the subsequent side-chain coupling but can be removed selectively without affecting other sensitive functional groups in the molecule.

Side-Chain Coupling (Esterification): The crucial step is the esterification of the C-13 hydroxyl group of 7,10-diTroc-10-DAB with a protected docetaxel side chain, such as (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine or a related β-lactam precursor. researchgate.netmdpi.com This condensation reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Anhydrous toluene (B28343) is frequently used as the solvent for this reaction, which may be heated to drive the esterification to completion. google.com This reaction yields the target intermediate, 7,10-o-Ditroc docetaxel. synzeal.com

Deprotection: The final step in the sequence involving this intermediate is the removal of the two Troc protecting groups from this compound. This is typically achieved through reduction, for example, by using activated zinc dust in the presence of acetic acid in a solvent such as methanol (B129727) or ethyl acetate (B1210297). environmentclearance.nic.inmdpi.com This step regenerates the hydroxyl groups at C-7 and C-10, yielding crude docetaxel, which then undergoes extensive purification. environmentclearance.nic.in

Reactor Design and Reaction Engineering Aspects Related to this compound Synthesis

The large-scale synthesis of this compound and its conversion to docetaxel necessitates specific reactor designs and engineering controls to ensure safety, consistency, and product quality.

Reactor Type and Materials: Given the batch nature of the synthesis, glass-lined steel or stainless-steel reactors are commonly employed. These materials are chosen for their chemical resistance to the various reagents and solvents used, such as toluene, ethyl acetate, acetic acid, and chlorinated solvents. environmentclearance.nic.ingoogle.com The use of closed systems is standard practice to contain potentially hazardous materials and to allow for reactions to be carried out under an inert atmosphere (e.g., nitrogen) when necessary. environmentclearance.nic.ingoogle.com

Temperature and Pressure Control: Precise temperature control is critical during all stages of the synthesis. The protection and coupling reactions may require heating to specific temperatures (e.g., 50-85 °C) to ensure a reasonable reaction rate, while the deprotection step might be performed at lower temperatures (e.g., 0-45 °C) to control the exothermic reaction and prevent side product formation. google.comenvironmentclearance.nic.inmdpi.com Reactors are therefore equipped with heating and cooling jackets connected to thermal fluid systems for accurate temperature management. Most reactions are carried out at or near atmospheric pressure.

Mixing and Mass Transfer: Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous reactions like the deprotection step involving solid zinc dust in a liquid solution. environmentclearance.nic.in Reactors are fitted with appropriately designed agitators (e.g., paddle, anchor, or turbine impellers) to maximize mass transfer between phases and maintain uniform temperature distribution.

Reagent Handling: The process involves handling corrosive and toxic chemicals like 2,2,2-trichloroethyl chloroformate and pyridine. quickcompany.in Dedicated charging systems and containment facilities, such as isolators or glove boxes, are used for the safe handling of these materials, especially for highly potent active pharmaceutical ingredients (HPAPIs) like docetaxel and its precursors.

Isolation and Purification Strategies for High-Quality Intermediate Production

The production of high-purity docetaxel relies heavily on the effective isolation and purification of its intermediates, including this compound. A multi-step purification approach is typically employed to remove unreacted starting materials, reagents, and side products.

Initial Isolation: After the coupling reaction, the crude this compound is isolated from the reaction mixture. This often involves a series of aqueous washes to remove water-soluble impurities like DMAP and the by-products of the DCC coupling agent. The product is then recovered from the organic solvent, often through distillation under reduced pressure. google.com

Chromatographic Purification: Column chromatography is a cornerstone of purification in taxane (B156437) chemistry. Medium Pressure Liquid Chromatography (MPLC) or flash chromatography on silica (B1680970) gel is frequently used to purify the crude intermediate. google.comresearchgate.net Specific solvent systems, such as gradients of cyclohexane (B81311) and ethyl acetate (e.g., 90:10 to 80:20), are used to separate the desired product from closely related impurities. google.com More advanced techniques like Centrifugal Partition Chromatography (CPC), which uses two immiscible liquid phases, offer economic and environmental benefits by reducing solvent consumption and eliminating the need for solid supports like silica gel. thieme-connect.com

Crystallization: Crystallization is a critical final step for purifying both the intermediate and the final API. For the purification of crude docetaxel after the deprotection of this compound, a common method involves dissolving the crude product in a solvent like dichloromethane (B109758) or acetone and then inducing precipitation by adding an anti-solvent such as n-heptane or cyclohexane. environmentclearance.nic.inquickcompany.in This process is highly effective at removing impurities, including epimers (e.g., 7-epi docetaxel), which can be difficult to separate otherwise. researchgate.net The final product is typically filtered and dried under vacuum to yield a high-purity crystalline solid. quickcompany.in

| Technique | Description | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on polarity using a solid stationary phase (silica gel). | Cyclohexane/Ethyl Acetate, Dichloromethane/Methanol | google.com |

| Crystallization | Purification by precipitating the solid product from a solvent/anti-solvent system. | Dichloromethane/n-Heptane, Acetone/Cyclohexane | environmentclearance.nic.inquickcompany.in |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid chromatography technique without a solid support, allowing for lower solvent use. | Various immiscible solvent systems | thieme-connect.com |

Economic and Environmental Impact of this compound Production

Environmental Impact: The pharmaceutical industry is a significant contributor to chemical waste and greenhouse gas emissions, with a large portion originating from API manufacturing in the supply chain. acs.orgerm.com The production of this compound and its conversion to docetaxel involves several environmental considerations:

Solvent and Reagent Use: The process utilizes large volumes of organic solvents, including chlorinated solvents (dichloromethane), aromatic hydrocarbons (toluene), and esters (ethyl acetate). environmentclearance.nic.ingoogle.compharmafeatures.com Many of these traditional solvents are toxic and pose disposal challenges. pharmafeatures.com The use of zinc, a heavy metal, in the deprotection step also generates metallic waste that requires proper treatment and disposal. environmentclearance.nic.in

Waste Generation: The multiple synthetic and purification steps generate significant volumes of liquid and solid waste. This includes waste solvents, aqueous waste from extractions, and solid waste like used silica gel and zinc residues. nih.gov

Green Chemistry Initiatives: There is increasing pressure on the pharmaceutical industry to adopt greener manufacturing practices. pharmafeatures.com This involves designing processes that maximize atom economy, utilize safer solvents and reagents, and reduce energy consumption. pharmafeatures.com For the docetaxel synthesis, this could mean exploring enzymatic catalysis, developing more efficient purification methods to reduce solvent use, and implementing robust solvent recovery and recycling programs. ecologic.eu The adoption of such principles can lead to long-term cost savings and improved regulatory compliance, aligning economic benefits with environmental responsibility. acs.org

Future Research Directions and Innovations in 7,10 O Ditroc Docetaxel Chemistry

Exploration of Novel and Greener Synthetic Methodologies

One promising avenue is the exploration of novel protective group strategies. The synthesis of docetaxel (B913) and its analogues often involves a series of protection and deprotection steps to selectively modify the complex taxane (B156437) core. google.com Research into more efficient protective groups that can be applied and removed under mild, environmentally friendly conditions is a key focus. For instance, the use of chloroacetyl groups at the C-7 and C-10 positions, as seen in 7,10-di-O-chloroacetyl-10-deacetylbaccatin III, offers advantages in terms of ease of removal. google.com Future work will likely focus on discovering even more benign and efficient protective group strategies.

Furthermore, the development of more direct synthetic pathways that reduce the total number of steps is a critical goal. Each step in a synthesis not only adds time and cost but also generates waste. By designing more convergent and atom-economical routes, the environmental footprint of docetaxel production can be significantly reduced. nih.gov This includes the investigation of new catalytic systems that can facilitate key bond formations with high selectivity and yield.

| Synthetic Strategy | Potential Benefits | Key Research Areas |

| Novel Protective Groups | Reduced use of harsh deprotection reagents, improved yields, fewer side reactions. | Development of photolabile, enzymatic, or acid/base labile groups with high orthogonality. |

| Convergent Synthesis | Fewer reaction steps, reduced waste generation, increased overall efficiency. | Design of synthetic routes that assemble key fragments late in the sequence. |

| Advanced Catalysis | Higher selectivity and yields, milder reaction conditions, potential for asymmetric synthesis. | Exploration of novel organometallic, organocatalytic, and biocatalytic systems. |

Development of Continuous Flow Processes for Intermediate Production

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.govmdpi.commdpi.com The application of flow chemistry to the synthesis of docetaxel intermediates holds immense promise for improving efficiency, safety, and consistency. nih.gov

Flow reactors provide superior heat and mass transfer, allowing for more precise control over reaction parameters. mdpi.com This enhanced control can lead to higher yields, fewer impurities, and a more consistent product quality. The small footprint of flow reactors and the ability to integrate in-line analysis and purification steps can lead to more streamlined and automated production processes. nih.govmdpi.com

Recently, the continuous production of docetaxel-loaded nanostructured lipid carriers has been achieved using a coaxial turbulent jet mixer, demonstrating the potential of flow technology in the final formulation stages as well. nih.gov

| Flow Chemistry Advantage | Impact on Docetaxel Intermediate Production |

| Enhanced Process Control | Improved yield, reduced impurity profile, and greater batch-to-batch consistency. |

| Improved Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with highly reactive or exothermic processes. |

| Automation and Integration | Potential for telescoped reaction sequences, minimizing manual handling and operational steps. nih.gov |

| Scalability | Straightforward scaling from laboratory to industrial production by running the process for longer durations or using parallel reactors. |

Advanced In-Process Analytical Technologies for Real-Time Monitoring

The integration of advanced analytical technologies directly into the manufacturing process is crucial for achieving the level of control and understanding required for modern pharmaceutical production. In-process analytical technology (PAT) enables real-time monitoring of critical process parameters and quality attributes.

For the synthesis of 7,10-o-Ditroc docetaxel and other intermediates, PAT can provide invaluable insights into reaction kinetics, intermediate formation, and impurity profiles. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and high-performance liquid chromatography (HPLC) can be integrated into flow reactors or batch processes to provide continuous feedback.

This real-time data allows for immediate adjustments to process parameters, ensuring the reaction remains within its optimal window. This not only improves yield and purity but also enhances process understanding, which is a key tenet of the Quality by Design (QbD) paradigm. Future research will focus on developing more robust and sensitive PAT tools specifically tailored for the complex reaction mixtures encountered in taxane chemistry.

Chemoenzymatic or Biocatalytic Approaches in Docetaxel Intermediate Synthesis

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a powerful approach to achieving high selectivity and efficiency under mild, environmentally friendly conditions. utupub.fimdpi.com In the context of docetaxel synthesis, chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, are gaining significant attention. nih.govresearchgate.netresearchgate.net

Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. utupub.firesearchgate.net This is particularly important for the synthesis of the C-13 side chain of docetaxel, where specific stereochemistry is crucial for biological activity. For instance, lipase-catalyzed acylation has been successfully employed in the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. researchgate.net

Researchers at Michigan State University have developed a biocatalytic method using enzymes like Tyrocidine Synthetase A (TycA) and phenylpropanoyltransferase (BAPT) to produce key taxane precursors. in-part.com This approach utilizes water-based buffer steps, reducing the need for petroleum-based solvents and eliminating pyrophoric reagents. in-part.com

Furthermore, the glycosylation of docetaxel derivatives using enzymes like lactase can enhance water solubility. nih.govresearchgate.net While this is often explored in the context of prodrug development, the principles of enzymatic modification could potentially be applied to intermediate stages of the synthesis. nih.gov

The future of docetaxel synthesis will likely see an increased integration of biocatalysis, not only for its green credentials but also for its ability to perform highly specific transformations that are challenging to achieve with conventional chemical methods. mdpi.com

| Biocatalytic Approach | Application in Docetaxel Synthesis | Advantages |

| Kinetic Resolution | Enantioselective synthesis of the C-13 side chain. researchgate.net | Access to enantiomerically pure intermediates, milder reaction conditions. |

| Enzymatic Acylation/Deacylation | Selective protection and deprotection of hydroxyl groups. | High regioselectivity and stereoselectivity. |

| Enzyme Cascade Reactions | Multi-step synthesis of taxane precursors in a single pot. in-part.com | Increased efficiency, reduced waste. |

| Glycosylation | Modification of docetaxel derivatives to improve properties. nih.govresearchgate.net | Enhanced water solubility. |

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. nih.gov These techniques provide detailed insights into molecular structure, conformational behavior, and reaction mechanisms, which can be leveraged to predict and optimize synthetic routes. pnas.orgnih.govresearchgate.net

In the context of this compound, molecular modeling can be used to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, computational models can help predict the feasibility and selectivity of a proposed synthetic step. This can guide the selection of reagents and reaction conditions, saving significant experimental time and resources.

Understand Structure-Activity Relationships: Modeling the interaction of docetaxel analogues with their biological target, tubulin, provides a framework for designing new derivatives with improved efficacy. pnas.org

Optimize Reaction Conditions: Computational studies can elucidate the role of solvents, catalysts, and other additives in a reaction, allowing for the rational optimization of reaction conditions. For example, modeling has been used to understand the reactivity of different hydroxyl groups on the taxane core. wisc.edu

Guide the Design of Novel Catalysts: By modeling the active site of an enzyme or a synthetic catalyst, researchers can design new catalysts with enhanced activity and selectivity for specific transformations in the docetaxel synthesis.

Computer-based theoretical calculations have already been employed to guide the design of docetaxel conjugates with enhanced solubility. researchgate.net Coarse-grained molecular dynamics simulations are also being used to understand the release of docetaxel from polymer matrices, which has implications for drug delivery. nih.gov As computational power and theoretical methods continue to advance, their predictive power and impact on the synthesis of complex molecules like docetaxel intermediates will only grow.

常见问题

What are the recommended analytical methods for assessing the purity and stability of 7,10-o-Ditroc docetaxel in experimental formulations?

Basic

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is the gold standard for purity analysis, enabling quantification of degradation products under stress conditions (e.g., heat, light). Nuclear magnetic resonance (NMR) spectroscopy should complement structural verification. Stability studies require accelerated testing at varying pH and temperatures, with data analyzed via kinetic models to predict shelf-life .

How should researchers design in vitro assays to evaluate the cytotoxic efficacy of this compound against cancer cell lines?

Basic

Use established cell lines (e.g., MCF-7 for breast cancer) with validated doubling times. Employ dose-response curves (0.1–100 µM) over 48–72 hours, using MTT or ATP-based viability assays. Include controls for solvent effects (e.g., DMSO) and reference compounds (e.g., paclitaxel). Triplicate runs and normalization to untreated cells minimize variability .

What computational docking methodologies are most effective for predicting the binding affinity of this compound to β-tubulin, and how do they compare in accuracy?

Advanced

Glide (Schrödinger) and GOLD (CCDC) show superior accuracy for flexible docking due to systematic conformational sampling and hybrid scoring functions. Glide achieves <1 Å root-mean-square deviation (RMSD) in 50% of redocking studies, outperforming FlexX in binding pose prediction. Use consensus scoring with MM-GBSA refinement to resolve ambiguities .

How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials for this compound?

Advanced

Interspecies differences in cytochrome P450 metabolism require allometric scaling adjusted for protein binding and clearance rates. Validate using physiologically based pharmacokinetic (PBPK) modeling and microdosing trials. Cross-reference in vitro hepatocyte data to identify species-specific metabolites .

What are the critical parameters to consider when optimizing the synthesis of this compound to enhance yield and reproducibility?

Basic

Monitor reaction temperature (20–25°C), solvent polarity (e.g., dichloromethane), and protecting group strategies for the 7- and 10-hydroxyl positions. Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) ensures isomer separation. Yield improvements (>70%) require inert atmospheres and anhydrous conditions .

What strategies are recommended for addressing the poor aqueous solubility of this compound in preclinical development?

Advanced

Nanoparticle encapsulation (e.g., PLGA or liposomes) or co-solvent systems (Cremophor EL/ethanol) enhance bioavailability. Prodrug derivatization at the 2’-hydroxyl group improves solubility without compromising tubulin binding. Validate solubility via shake-flask method with HPLC quantification .

Which in vivo models are most appropriate for evaluating the antitumor efficacy and toxicity profile of this compound?

Basic

Orthotopic xenografts (e.g., PC-3 for prostate cancer) mimic human tumor microenvironments. Dose at 10–20 mg/kg weekly via intravenous infusion, monitoring body weight, hematological toxicity, and tumor volume. Comparative histopathology of treated vs. control tissues identifies off-target effects .

How should researchers statistically analyze heterogeneous response data in clinical trials involving this compound?

Advanced

Apply mixed-effects models to account for inter-patient variability. Subgroup analysis stratified by biomarkers (e.g., HER2 status) clarifies responder populations. Bootstrapping or sensitivity analysis validates robustness. Predefine endpoints (e.g., progression-free survival) to reduce Type I errors .

What validated biomarkers are used to assess the target engagement of this compound in biological samples?

Basic

Tubulin polymerization assays (spectrophotometric) quantify microtubule stabilization. Immunohistochemistry for βIII-tubulin isoform overexpression in tumor biopsies correlates with drug resistance. Plasma ELISA detects docetaxel metabolites as surrogate markers .

What experimental approaches can differentiate between off-target effects and true pharmacological activity of this compound in complex biological systems?

Advanced

CRISPR-Cas9 knockout of β-tubulin isotypes (e.g., TUBB3) or siRNA-mediated gene silencing isolates mechanism-specific effects. Combinatorial treatment with P-glycoprotein inhibitors distinguishes efflux-related resistance from target mutations. Thermal proteome profiling identifies unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。